molecular formula C24H34N4O6S B600861 Hydroxyglimepirid CAS No. 600177-94-4

Hydroxyglimepirid

Katalognummer: B600861
CAS-Nummer: 600177-94-4
Molekulargewicht: 506.6 g/mol
InChI-Schlüssel: YUNQMQLWOOVHKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-Hydroxy Glimepiride is a sulfonamide.

Wissenschaftliche Forschungsanwendungen

Antihyperglykämische Therapie

Hydroxyglimepirid ist ein Metabolit von Glimepirid {svg_1}, welches ein Sulfonylharnstoff-Derivat der dritten Generation ist {svg_2}. Es zeigt eine starke antihyperglykämische Aktivität und wird häufig zur Behandlung von Typ-II-Diabetes eingesetzt {svg_3}. Die Sicherheit und Wirksamkeit von Glimepirid wurden aus der Perspektive der evidenzbasierten Medizin analysiert {svg_4}.

Kardioprotektion

Glimepirid, aus dem this compound gewonnen wird, hat sich als kardioprotektiv erwiesen {svg_5}. Dies ist auf seine anti-atherogene Aktivität, die Fähigkeit, die endotheliale Dysfunktion und das hämostase-System zu korrigieren, sowie das Fehlen einer inhibitorischen Wirkung auf die ischämische Präkonditionierung zurückzuführen {svg_6}.

Metaboliten-Synthese

This compound wird als Metabolit von Glimepirid synthetisiert {svg_7}. Ein einfacher und skalierbarer Syntheseweg zur Herstellung von Metaboliten von Glimepirid wurde offengelegt, der die Synthese von this compound umfasst {svg_8}.

Arzneimittelstoffwechselstudien

Die Stoffwechselprozesse von Arzneimitteln stehen in pharmazeutischen Unternehmen und Forschungseinrichtungen stets im Fokus {svg_9}. Die Isolierung, Identifizierung, Synthese und pharmakologischen/toxikologischen Studien von Metaboliten wie this compound sind während der frühen Arzneimittelentwicklung notwendig und spielen eine wichtige Rolle bei der Arzneimittelforschung {svg_10}.

Transdermale Arzneimittelabgabe

Glimepirid, die Ausgangssubstanz von this compound, ist ein hydrophobes Medikament, das sich langsam auflöst und nach oraler Verabreichung zu inkonsistenten klinischen Reaktionen führt {svg_11}. Die transdermale Arzneimittelabgabe ist eine geeignete Alternative zur oralen Verabreichung {svg_12}.

Glucose-Senkende Wirkung

This compound trägt etwa 33% zur glucose-senkenden Wirkung der Ausgangssubstanz Glimepirid bei {svg_13}.

Wirkmechanismus

Target of Action

Hydroxyglimepiride, also known as trans-Hydroxy Glimepiride, primarily targets the ATP-sensitive potassium channels on pancreatic beta cells . These channels are gated by intracellular ATP and ADP . The hetero-octomeric complex of the channel is composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) subunits .

Mode of Action

Hydroxyglimepiride works by stimulating the secretion of insulin granules from pancreatic islet beta cells . This is achieved by blocking ATP-sensitive potassium channels (K_ATP channels) and causing depolarization of the beta cells . This action increases the amount of insulin released from the pancreas .

Biochemical Pathways

The primary biochemical pathway affected by Hydroxyglimepiride is the insulin signaling pathway. By stimulating the release of insulin, Hydroxyglimepiride enhances the insulin-mediated peripheral glucose uptake . This results in a decrease in blood glucose levels, which is beneficial for the management of type 2 diabetes .

Pharmacokinetics

It is known that glimepiride, the parent compound of hydroxyglimepiride, is mainly metabolized by hepatic oxidative biotransformation to form hydroxyglimepiride . This suggests that the liver plays a crucial role in the metabolism and bioavailability of Hydroxyglimepiride.

Result of Action

The primary result of Hydroxyglimepiride’s action is a reduction in blood glucose levels. This is achieved through the increased secretion of insulin from the pancreas, which in turn enhances the uptake of glucose in peripheral tissues . Hydroxyglimepiride contributes about 33% of the glucose-lowering effect of the parent compound, Glimepiride .

Biochemische Analyse

Biochemical Properties

Hydroxyglimepiride plays a crucial role in biochemical reactions related to glucose metabolism. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with the ATP-sensitive potassium channels (K_ATP channels) on pancreatic beta cells. By blocking these channels, hydroxyglimepiride causes depolarization of the beta cells, leading to the release of insulin granules . Additionally, hydroxyglimepiride interacts with sulfonylurea receptors (SUR) on the beta cells, enhancing insulin secretion . These interactions are essential for the compound’s glucose-lowering properties.

Cellular Effects

Hydroxyglimepiride influences various cellular processes, particularly in pancreatic beta cells. It enhances insulin secretion, which is critical for maintaining glucose homeostasis. The compound also affects cell signaling pathways, including the insulin signaling pathway, by increasing the activity of intracellular insulin receptors . This leads to improved glucose uptake by peripheral tissues. Furthermore, hydroxyglimepiride has been shown to impact gene expression related to glucose metabolism, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of hydroxyglimepiride involves its binding interactions with K_ATP channels and SUR on pancreatic beta cells. By blocking K_ATP channels, hydroxyglimepiride causes cell depolarization, leading to the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules . Additionally, hydroxyglimepiride enhances the activity of insulin receptors, promoting glucose uptake by cells . These molecular interactions are crucial for the compound’s antidiabetic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydroxyglimepiride have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that hydroxyglimepiride maintains its glucose-lowering effects over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. In vitro and in vivo studies have demonstrated that hydroxyglimepiride continues to exert its effects on insulin secretion and glucose metabolism over time .

Dosage Effects in Animal Models

The effects of hydroxyglimepiride vary with different dosages in animal models. At lower doses, the compound effectively lowers blood glucose levels without causing significant adverse effects. At higher doses, hydroxyglimepiride may induce hypoglycemia, a condition characterized by abnormally low blood glucose levels . Animal studies have shown that there is a threshold dose beyond which the risk of hypoglycemia increases . Additionally, high doses of hydroxyglimepiride may lead to toxic effects, including liver and kidney damage .

Metabolic Pathways

Hydroxyglimepiride is primarily involved in the metabolic pathways related to glucose metabolism. It is formed through the hepatic oxidative biotransformation of glimepiride, catalyzed by cytochrome P450 enzymes . The compound contributes to the glucose-lowering effect of glimepiride by enhancing insulin secretion and improving glucose uptake by peripheral tissues . Hydroxyglimepiride also interacts with various cofactors and enzymes involved in glucose metabolism, influencing metabolic flux and metabolite levels .

Transport and Distribution

Hydroxyglimepiride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, hydroxyglimepiride accumulates in specific compartments, such as the cytoplasm and mitochondria . The compound’s distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of hydroxyglimepiride is primarily in the cytoplasm and mitochondria of pancreatic beta cells . The compound’s activity is influenced by its localization, as it needs to be in proximity to K_ATP channels and SUR to exert its effects . Hydroxyglimepiride may also undergo post-translational modifications that direct it to specific compartments within the cell . These modifications can affect the compound’s stability and activity, influencing its overall efficacy .

Eigenschaften

IUPAC Name

4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNQMQLWOOVHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155602
Record name Hydroxyglimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127554-89-6, 600177-94-4
Record name Hydroxyglimepiride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127554896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyglimepiride, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600177944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyglimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYGLIMEPIRIDE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVY9QXS57P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is significant about the synthesis of Hydroxyglimepiride detailed in the research?

A1: The research by Novoa et al. [] focuses on the total synthesis of both cis and trans isomers of Hydroxyglimepiride. This is significant because Hydroxyglimepiride is an active metabolite of Glimepiride, a drug used to treat type 2 diabetes. Understanding the synthesis of this metabolite is crucial for studying its pharmacological properties and potential applications.

Q2: Are there other research areas where Hydroxyglimepiride synthesis is relevant?

A2: Interestingly, Hydroxyglimepiride synthesis is also mentioned in research focusing on a diverse range of natural products. In a study by Nicolaou et al. [], its synthesis is grouped with investigations into complex molecules like Nagahamide A and Sanglifehrin A. This suggests that the synthetic strategies employed for Hydroxyglimepiride could have broader implications for the synthesis of other complex organic molecules with potential biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.